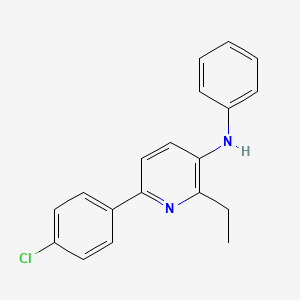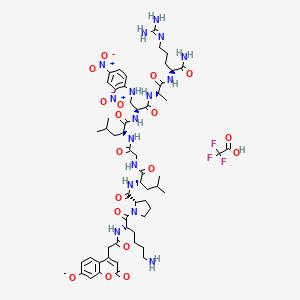
Sar-Pro-Arg-pNA Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sar-Pro-Arg-pNA Hydrochloride is a chromogenic substrate commonly used in biochemical assays to measure the activity of enzymes such as α-thrombin. This compound is particularly valuable in research settings for its ability to produce a color change upon enzymatic cleavage, facilitating the quantification of enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sar-Pro-Arg-pNA Hydrochloride involves the stepwise assembly of the peptide chain, followed by the attachment of the chromogenic p-nitroaniline (pNA) group. The process typically begins with the protection of amino groups to prevent unwanted reactions. The peptide chain is then elongated through a series of coupling reactions, often using reagents such as carbodiimides or uronium salts to activate the carboxyl groups. After the peptide chain is complete, the pNA group is attached, and the protecting groups are removed under acidic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Sar-Pro-Arg-pNA Hydrochloride primarily undergoes enzymatic cleavage reactions. When exposed to α-thrombin, the peptide bond between the arginine and pNA is cleaved, releasing the pNA group, which produces a yellow color. This reaction is highly specific and is used to measure the activity of α-thrombin in various samples .
Common Reagents and Conditions
The enzymatic cleavage of this compound typically requires the presence of α-thrombin and a suitable buffer to maintain the pH and ionic strength of the reaction mixture. Common buffers include Tris-HCl and phosphate-buffered saline (PBS). The reaction is usually carried out at physiological temperature (37°C) to mimic biological conditions .
Major Products Formed
The primary product formed from the enzymatic cleavage of this compound is p-nitroaniline, which is responsible for the color change observed in the assay. The peptide fragment Sar-Pro-Arg is also produced but is not typically measured .
Scientific Research Applications
Sar-Pro-Arg-pNA Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme kinetics studies to measure the activity of proteases such as α-thrombin.
Biology: Employed in assays to study blood coagulation pathways and the role of thrombin in various physiological and pathological processes.
Medicine: Utilized in diagnostic tests to monitor coagulation disorders and the efficacy of anticoagulant therapies.
Industry: Applied in the quality control of pharmaceutical products that target thrombin or related enzymes
Mechanism of Action
The mechanism of action of Sar-Pro-Arg-pNA Hydrochloride involves its cleavage by α-thrombin at the arginine-pNA bond. This cleavage releases the pNA group, which produces a yellow color that can be measured spectrophotometrically. The intensity of the color is directly proportional to the enzyme activity, allowing for quantitative analysis. The molecular target of this compound is the active site of α-thrombin, where the cleavage occurs .
Comparison with Similar Compounds
Sar-Pro-Arg-pNA Hydrochloride is unique in its specificity for α-thrombin and its ability to produce a chromogenic response. Similar compounds include:
Boc-Val-Pro-Arg-pNA: Another chromogenic substrate used to measure thrombin activity but with different peptide sequences.
Z-Gly-Gly-Arg-pNA: Used for measuring the activity of other proteases such as trypsin.
S-2238: A synthetic substrate for thrombin that also produces a color change upon cleavage but with different kinetic properties
These compounds share similar applications but differ in their specificity, kinetic properties, and the enzymes they target.
Properties
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-(methylamino)acetyl]pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N8O5.ClH/c1-23-12-17(29)27-11-3-5-16(27)19(31)26-15(4-2-10-24-20(21)22)18(30)25-13-6-8-14(9-7-13)28(32)33;/h6-9,15-16,23H,2-5,10-12H2,1H3,(H,25,30)(H,26,31)(H4,21,22,24);1H/t15-,16-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSNYOSWLIQVAN-MOGJOVFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)carbamothioylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B6303591.png)
![benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B6303602.png)
